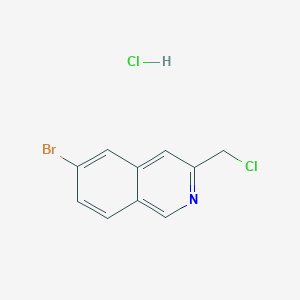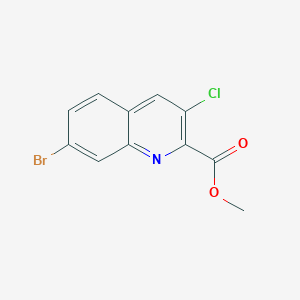
Methyl 7-bromo-3-chloroquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-bromo-3-chloroquinoline-2-carboxylate is a chemical compound that belongs to the quinoline family. Quinolines are aromatic compounds that consist of a benzene ring fused with a pyridine ring. This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 3rd positions, respectively, and a carboxylate ester group at the 2nd position of the quinoline ring. The molecular formula of this compound is C11H7BrClNO2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-3-chloroquinoline-2-carboxylate typically involves the reaction of 7-bromo-3-chloroquinoline-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
7-bromo-3-chloroquinoline-2-carboxylic acid+methanolcatalystMethyl 7-bromo-3-chloroquinoline-2-carboxylate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-bromo-3-chloroquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives with various functional groups.
Oxidation Reactions: Oxidized quinoline derivatives with different oxidation states.
Reduction Reactions: Dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Methyl 7-bromo-3-chloroquinoline-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 7-bromo-3-chloroquinoline-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of bromine and chlorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 7-bromo-2-chloroquinoline-3-carboxylate
- Methyl 6-bromo-3-chloroquinoline-2-carboxylate
- Methyl 7-bromo-4-chloroquinoline-2-carboxylate
Uniqueness
Methyl 7-bromo-3-chloroquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline ring. The combination of bromine and chlorine atoms at the 7th and 3rd positions, respectively, along with the carboxylate ester group at the 2nd position, imparts distinct chemical and biological properties to the compound.
Propiedades
Fórmula molecular |
C11H7BrClNO2 |
|---|---|
Peso molecular |
300.53 g/mol |
Nombre IUPAC |
methyl 7-bromo-3-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)10-8(13)4-6-2-3-7(12)5-9(6)14-10/h2-5H,1H3 |
Clave InChI |
YTXNRJCXPUJQNC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


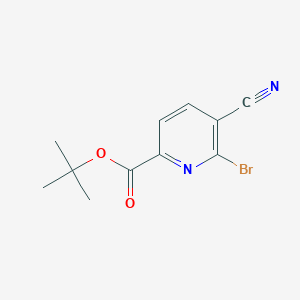

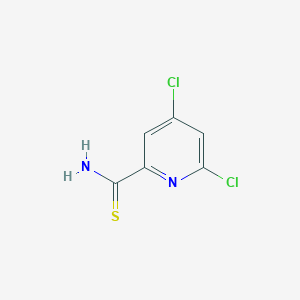
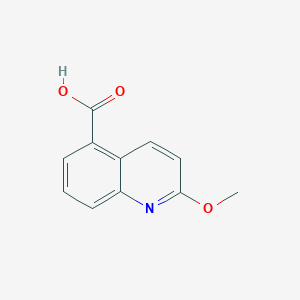
![2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazine](/img/structure/B13673412.png)

![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13673434.png)
![1-[2-(Methoxymethoxy)ethyl]-2-methylbenzene](/img/structure/B13673458.png)

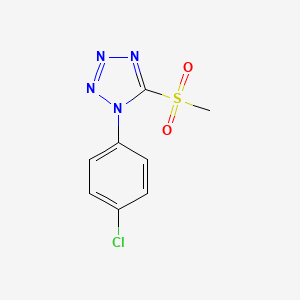

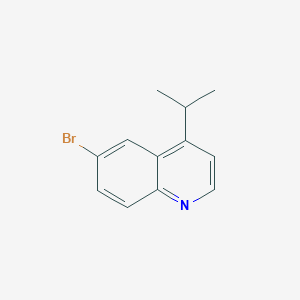
![6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13673491.png)
